4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and bacterial infections. The molecular formula of this compound is , with a molecular weight of approximately 287.77 g/mol .
The synthesis and characterization of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol have been reported in various scientific studies. Notably, research has demonstrated its efficacy as an anticancer agent and its antibacterial properties . The compound's unique structure contributes to its biological activity, making it a subject of interest in pharmaceutical research.
This compound is classified as a triazole derivative, specifically a thiol compound due to the presence of a thiol (-SH) group. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their role in medicinal chemistry as they exhibit a wide range of pharmacological activities.
The synthesis of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol generally involves the cyclization of suitable precursors under specific conditions. Common methods include:
One reported method involves using potassium dithiocarbazinate and hydrazine hydrate in an aqueous medium to yield the triazole framework. The reaction conditions typically include controlled temperatures and pH levels to optimize yield and purity .
The molecular structure of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol features a triazole ring with two phenyl substituents and a thiol group. The presence of the chlorine atom on one of the phenyl rings enhances the compound's lipophilicity and may influence its biological activity.
Key structural data includes:
The compound can undergo various chemical reactions typical for thiols and triazoles, including:
Research has shown that derivatives of this compound exhibit significant biological activity through interactions with cellular targets, which may involve these chemical transformations .
The mechanism by which 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve:
Studies have indicated that this compound shows antiproliferative activity against cancer cell lines, suggesting a potential mechanism involving inhibition of cell cycle progression or induction of apoptosis .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly influence these properties and enhance biological activity .
The primary applications of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol include:
Research continues to explore its full potential in therapeutic applications and its mechanisms at the molecular level .
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing malignant transformation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In approximately 50% of human cancers retaining wild-type p53, its tumor-suppressive function is effectively neutralized by overexpression of the negative regulator MDM2 (HDM2 in humans). MDM2 inhibits p53 through three primary mechanisms: (1) direct binding to the N-terminal transactivation domain of p53, (2) promoting ubiquitin-mediated proteasomal degradation via its E3 ligase activity, and (3) facilitating nuclear export of p53. The hydrophobic cleft on MDM2's surface provides a critical interaction site for p53, with Phe19, Trp23, and Leu26 residues of p53 forming extensive van der Waals contacts within this binding pocket [2].
4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol represents a novel class of small-molecule inhibitors designed to disrupt the p53-MDM2 protein-protein interaction (PPI). By binding to the hydrophobic cleft of MDM2, this compound sterically hinders p53 binding, thereby reactivating p53's transcriptional activity and restoring its tumor-suppressive functions in cancer cells. This mechanism offers a non-genotoxic therapeutic strategy distinct from conventional chemotherapy, potentially overcoming limitations associated with DNA-damaging agents. The triazole-thiol scaffold demonstrates sufficient binding affinity to effectively compete with p53 for MDM2 occupancy, triggering downstream activation of pro-apoptotic pathways in MDM2-overexpressing cancers [2].
The rational design of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives leverages the well-established "three-finger" pharmacophore model for MDM2 inhibition. This model strategically targets three hydrophobic subpockets within the MDM2 binding cleft that normally accommodate Phe19, Trp23, and Leu26 residues of p53. The 1,2,4-triazole core was selected as a structurally versatile scaffold due to its favorable pseudo-rotational mobility, metabolic stability, and proven presence in clinically approved drugs. Computational approaches, including molecular docking studies, were instrumental in optimizing substituent placement to maximize hydrophobic complementarity [2] [8].
Table 1: Key Structural Features Enabling MDM2 Binding in Triazole Derivatives
Pharmacophore Element | Structural Implementation | Biological Function |
---|---|---|
Core scaffold | 1,2,4-Triazole ring | Provides structural rigidity and serves as hydrogen bond acceptor |
Hydrophobic pocket 1 | 4-Chlorophenyl group | Mimics Phe19 interaction through chlorophenyl moiety |
Hydrophobic pocket 2 | Phenyl group at position 5 | Occupies Trp23 binding subpocket |
Thiol/Thione functionality | Tautomeric -SH group | Enhances binding affinity via polar interactions and serves as site for derivatization |
Significant structural advantages include:
The anticancer potential of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol and its structural analogs has been rigorously evaluated across diverse cancer cell lines, with particular emphasis on aggressive and therapy-resistant malignancies. In triple-negative breast cancer (TNBC) MDA-MB-231 cells—a subtype lacking estrogen, progesterone, and HER2 receptors with limited treatment options—triazole derivatives demonstrated dose-dependent cytotoxicity. Similarly, significant growth inhibition was observed in Panc-1 pancreatic carcinoma cells, a model notorious for its desmoplastic stroma and chemoresistance [3] [4].
Table 2: Cytotoxicity Profiles of Triazole Derivatives Against Aggressive Carcinoma Cell Lines
Cell Line | Cancer Type | Derivative Structure | IC₅₀ Range (μM) | Key Findings |
---|---|---|---|---|
MDA-MB-231 | Triple-negative breast cancer | Core triazole-thiol scaffold with hydrazone modifications | 15.2 - >50 | Selective cytotoxicity observed with specific hydrazone side chains |
Panc-1 | Pancreatic carcinoma | N′-(2-hydroxy-5-nitrobenzylidene)acetohydrazide derivative | 18.7 - 42.3 | Superior activity compared to parent scaffold |
IGR39 | Melanoma | N′-(1H-pyrrol-2-yl)methylene derivative | 8.5 - 22.6 | Highest sensitivity observed among tested lines |
Notably, structural modifications of the core triazole-thiol scaffold significantly influenced potency. Derivatives incorporating hydrazone moieties (particularly those featuring 2-oxindole, pyrrolyl, or nitrobenzylidene substituents) exhibited enhanced cytotoxicity compared to the parent compound. The N′-(1H-pyrrol-2-yl)methylene derivative emerged as exceptionally potent against melanoma (IGR39) cells, while the N′-(2-hydroxy-5-nitrobenzylidene) analog showed significant activity against Panc-1 pancreatic carcinoma cells. This structure-activity relationship (SAR) underscores the importance of strategic molecular hybridization to optimize anticancer efficacy against specific malignancies [3].
Traditional two-dimensional (2D) monolayer cultures inadequately replicate the pathophysiological complexity of solid tumors. To address this limitation, research on 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has expanded into three-dimensional (3D) tumor spheroid models, which better mimic in vivo conditions through features like:
In 3D spheroids of melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), specific triazole derivatives demonstrated retained cytotoxic efficacy, overcoming limitations associated with conventional monolayer models. Notably, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibited potent activity against melanoma spheroids, suggesting its ability to penetrate multicellular tumor structures [3].
Beyond direct cytotoxicity, select derivatives significantly impaired cancer cell migration—a critical step in metastasis. The compound N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated broad-spectrum antimigratory activity against all tested cancer cell lines in scratch/wound healing assays. This inhibition of motility positions certain triazole-thiol derivatives as promising candidates for antimetastatic therapy, potentially reducing the risk of cancer dissemination [3].
Table 3: Antimetastatic Potential of Triazole Derivatives in Migration Assays
Derivative | Melanoma (IGR39) Migration Inhibition (%) | TNBC (MDA-MB-231) Migration Inhibition (%) | Pancreatic (Panc-1) Migration Inhibition (%) | Cancer Cell Selectivity |
---|---|---|---|---|
N′-(4-(dimethylamino)benzylidene)acetohydrazide | 78.2 | 82.5 | 75.8 | Higher selectivity towards cancer cells vs. normal |
Parent triazole-thiol scaffold | 32.4 | 28.7 | 24.6 | Moderate selectivity |
N′-(2-oxoindolin-3-ylidene)acetohydrazide | 65.3 | 58.9 | 51.2 | Significant selectivity |
The observed migration inhibition correlated with morphological changes indicative of reduced metastatic potential, including diminished pseudopodia formation and enhanced cell adhesion. Compounds exhibiting both cytotoxicity in 3D models and antimigratory effects represent particularly valuable leads for further development as multimodal anticancer agents targeting both primary tumor growth and metastatic spread [3].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: